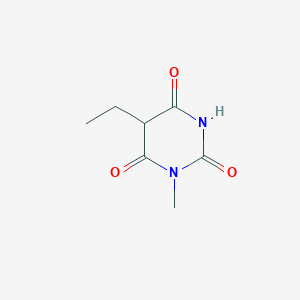
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyrimidinetrione, characterized by the presence of ethyl and methyl groups at specific positions on the pyrimidine ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidine ring. The reaction typically proceeds as follows:
- The mixture is heated to promote cyclization, forming the pyrimidine ring.
- The resulting product is then purified through recrystallization or chromatography.
Ethyl acetoacetate: reacts with in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anticonvulsant and sedative properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the production of various industrial chemicals and materials, serving as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- involves its interaction with specific molecular targets. In medicinal applications, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- can be compared with other similar compounds, such as:
Pentobarbital: A barbiturate with sedative and hypnotic properties.
Phenobarbital: Another barbiturate used as an anticonvulsant.
Thiopental: A short-acting barbiturate used in anesthesia.
The uniqueness of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83128-50-1 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O3/c1-3-4-5(10)8-7(12)9(2)6(4)11/h4H,3H2,1-2H3,(H,8,10,12) |
InChI Key |
OQAUDOFERGTKHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















